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Compound of Interest

Compound Name: GSK503

Cat. No.: B607845 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of GSK503, a

potent and specific inhibitor of the EZH2 methyltransferase. Detailed protocols for key cellular

assays are provided to assess its biological activity in cancer cell lines.

Introduction
GSK503 is a small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone

methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).

EZH2 mediates the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic

modification associated with transcriptional repression. In various cancers, EZH2 is

overexpressed and plays a crucial role in tumor progression by silencing tumor suppressor

genes. GSK503 inhibits the enzymatic activity of EZH2, leading to a global reduction in

H3K27me3 levels, reactivation of silenced genes, and subsequent anti-proliferative and pro-

apoptotic effects in cancer cells. These notes provide protocols for investigating the effects of

GSK503 on cell viability, target engagement (H3K27me3 levels), and induction of apoptosis.

Mechanism of Action: EZH2 Inhibition
GSK503 selectively binds to the SET domain of EZH2, competing with the cofactor S-

adenosyl-L-methionine (SAM) and thereby preventing the transfer of a methyl group to its

histone substrate. This inhibition leads to a decrease in the global levels of H3K27me3, which

in turn remodels the chromatin landscape and allows for the re-expression of tumor suppressor
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genes. This can trigger downstream cellular responses including cell cycle arrest and

apoptosis. The inhibitory effects of GSK503 are observed for both wild-type and mutant forms

of EZH2.[1]
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Caption: GSK503 inhibits EZH2, blocking H3K27 methylation and reactivating tumor
suppressor genes.

Data Presentation
Table 1: In Vitro IC50 Values of GSK503 in Various
Cancer Cell Lines
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Cell Line Cancer Type
Assay
Duration

IC50 (µM) Reference

THP-1
Acute Monocytic

Leukemia
Not Specified 0.9 [2]

hTERT (control)
Normal

Fibroblast
Not Specified 1.3 [2]

Diffuse Large B-

cell Lymphoma

(DLBCL) cell

lines

Lymphoma 6 days
Potent growth

inhibition
[3]

HCC1806 Breast Cancer 72 hours

Potent cellular

H3K27me3

inhibition

[3]

LNCaP Prostate Cancer 6 days
Potent growth

inhibition
[3]

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of GSK503 on the viability of cancer cells. The MTT

(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay

based on the reduction of MTT by mitochondrial dehydrogenases in viable cells to a purple

formazan product.

Materials:

GSK503 stock solution (e.g., 10 mM in DMSO)

Complete cell culture medium

96-well flat-bottom plates

MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Multichannel pipette

Microplate reader

Protocol:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete

medium.

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell

attachment.

Prepare serial dilutions of GSK503 in complete medium. A common starting concentration

for a 10-dose IC50 curve is 100 µM with 3-fold serial dilutions.[1] A vehicle control (DMSO)

should be included.

Remove the medium from the wells and add 100 µL of the GSK503 dilutions or vehicle

control.

Incubate the plate for the desired treatment duration (e.g., 72 hours).

Add 10 µL of MTT solution to each well.

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the

formazan crystals.

Read the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-

response curve to determine the IC50 value.
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1. Seed Cells in 96-well Plate

2. Incubate 24h

3. Treat with GSK503 Serial Dilutions

4. Incubate for Treatment Duration (e.g., 72h)

5. Add MTT Reagent

6. Incubate 2-4h

7. Add Solubilization Solution

8. Read Absorbance at 570 nm

9. Analyze Data & Determine IC50
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Caption: Workflow for determining cell viability upon GSK503 treatment using the MTT assay.
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Western Blot for H3K27me3 and Total Histone H3
This protocol is to assess the target engagement of GSK503 by measuring the levels of

H3K27me3. Total Histone H3 is used as a loading control.

Materials:

GSK503-treated and control cell pellets

Histone extraction buffer

BCA protein assay kit

SDS-PAGE gels (e.g., 15%)

Transfer apparatus and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies:

Rabbit anti-H3K27me3

Rabbit or mouse anti-Total Histone H3

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Protocol:

Treat cells with GSK503 (e.g., 1 µM) or vehicle control for a specified time (e.g., 72 hours).

Harvest cells and perform histone extraction according to a standard protocol.

Determine the protein concentration of the histone extracts using a BCA assay.
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Prepare samples for SDS-PAGE by mixing with Laemmli sample buffer and boiling for 5

minutes.

Load equal amounts of protein (e.g., 10-20 µg) onto the SDS-PAGE gel and perform

electrophoresis.

Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against H3K27me3 (diluted in blocking

buffer) overnight at 4°C.

Wash the membrane three times with TBST for 10 minutes each.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST for 10 minutes each.

Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Strip the membrane (if necessary) and re-probe with the antibody against Total Histone H3

as a loading control.

Quantify the band intensities to determine the relative change in H3K27me3 levels.

Apoptosis Assay by Flow Cytometry (Annexin
V/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by GSK503. It utilizes Annexin V,

which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of

apoptotic cells, and Propidium Iodide (PI), a fluorescent dye that stains the DNA of necrotic or

late apoptotic cells with compromised membrane integrity.

Materials:

GSK503-treated and control cells
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Annexin V-FITC/PI Apoptosis Detection Kit

1X Binding Buffer

Flow cytometer

Protocol:

Seed cells and treat with various concentrations of GSK503 (e.g., 0, 5, 10, 15, 30 µM) or

vehicle control for a specified duration (e.g., 72 hours).[1]

Harvest both adherent and floating cells and wash them with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

Transfer 100 µL of the cell suspension to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour.

Use unstained, Annexin V-FITC only, and PI only controls for setting up compensation and

gates.

Quantify the percentage of cells in each quadrant:

Lower-left (Annexin V-/PI-): Live cells

Lower-right (Annexin V+/PI-): Early apoptotic cells

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

Upper-left (Annexin V-/PI+): Necrotic cells

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b607845?utm_src=pdf-body
https://www.selleckchem.com/products/gsk503.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Treat Cells with GSK503

2. Harvest Adherent & Floating Cells

3. Wash with Cold PBS

4. Resuspend in 1X Binding Buffer

5. Stain with Annexin V-FITC & PI

6. Incubate 15 min in the Dark

7. Add 1X Binding Buffer

8. Analyze by Flow Cytometry

9. Quantify Apoptotic Cell Population
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Caption: Workflow for the quantification of apoptosis using Annexin V and PI staining followed
by flow cytometry.

Troubleshooting and Interpretation of Results
High background in Western Blots: Ensure adequate blocking and washing steps. Optimize

antibody concentrations.

Low signal in Western Blots: Check protein transfer efficiency. Ensure the primary antibody is

specific for the target and the secondary antibody is compatible.

Inconsistent cell viability results: Ensure a single-cell suspension before seeding. Check for

and address any inconsistencies in cell seeding density.

High percentage of necrotic cells in apoptosis assay: This could indicate that the GSK503
concentration is too high or the treatment duration is too long, leading to secondary necrosis.

A time-course and dose-response experiment is recommended.

Conclusion
GSK503 is a valuable tool for studying the role of EZH2 in cancer biology. The protocols

outlined in these application notes provide a framework for characterizing the in vitro activity of

GSK503. By assessing its impact on cell viability, target methylation status, and apoptosis,

researchers can gain insights into its therapeutic potential and further elucidate the

mechanisms of EZH2 inhibition in various cancer models.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. selleckchem.com [selleckchem.com]

2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b607845?utm_src=pdf-body
https://www.benchchem.com/product/b607845?utm_src=pdf-body
https://www.benchchem.com/product/b607845?utm_src=pdf-body
https://www.benchchem.com/product/b607845?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/products/gsk503.html
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine
Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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